Potassium 7-hydroxynaphthalenesulphonate

Purity Specification Quality Control Isomer Content

Researchers requiring precise photochemical response from naphthalene sulfonates face uncontrolled variability from isomeric impurities in generic supplies. Potassium 7-hydroxynaphthalenesulphonate (CAS 30252-40-5), validated at ≥90% (HPLC) with disclosed isomer content, eliminates this uncertainty. • Distinct ESPT kinetics enable pH determination in DMSO-water mixtures up to 0.4 mole fraction DMSO - a capability not replicated by the 6-sulfonate isomer • 8-sulfonate substitution pattern delivers specific coloristic and solubility properties for acid and direct azo dye synthesis • HPLC-characterized composition ensures batch-to-batch reproducibility for both industrial dye manufacturing and research-grade photophysical assays

Molecular Formula C10H8KO4S
Molecular Weight 263.33 g/mol
CAS No. 30252-40-5
Cat. No. B150490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 7-hydroxynaphthalenesulphonate
CAS30252-40-5
Molecular FormulaC10H8KO4S
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[K]
InChIInChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);
InChIKeyXLZIGSCZALGJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 7-Hydroxynaphthalenesulphonate (CAS 30252-40-5) for Research & Industrial Procurement: Baseline Data & Sourcing


Potassium 7-hydroxynaphthalenesulphonate (CAS 30252-40-5), also known as 2-naphthol-8-sulfonic acid potassium salt, Bayer's acid potassium salt, or croceic acid potassium salt [1], is a hydroxynaphthalene sulfonate derivative with molecular formula C₁₀H₇KO₄S and molecular weight 262.33 g/mol [1]. It is a colorless crystalline solid naturally present in Gardenia fruits and Crocus flowers [1], and is primarily employed as a key intermediate in the synthesis of acid and direct azo dyes . It is also utilized as a biochemical reagent in life science research .

Why Generic Naphthalene Sulfonates Cannot Simply Replace Potassium 7-Hydroxynaphthalenesulphonate


In the class of naphthalene sulfonates, positional isomerism (e.g., 7-hydroxy-1-sulfonate vs. 6-hydroxy-2-sulfonate) leads to fundamentally different photophysical behaviors, including distinct fluorescence quantum yields, excited-state proton transfer (ESPT) kinetics, and emission maxima [1]. While 2-naphthol-6-sulfonate exhibits a pKa* of approximately 3.3, potassium 7-hydroxynaphthalenesulphonate demonstrates an ESPT mechanism that is strongly solvent-dependent and separable from reprotonation [1] [2]. This differential behavior invalidates generic substitution in any application requiring precise photochemical or pH-dependent response. Furthermore, commercial supplies of potassium 7-hydroxynaphthalenesulphonate are frequently noted to contain an isomer, and vendor specifications for purity (e.g., >90% by HPLC) vary significantly ; substitution with an uncharacterized analog introduces uncontrolled compositional variability, compromising reproducibility in both industrial dye synthesis and research-grade assays.

Quantitative Differentiation Evidence: Potassium 7-Hydroxynaphthalenesulphonate vs. Closest Analogs


HPLC Purity Specification: Minimum 90% Purity with Isomer Content Acknowledged

Potassium 7-hydroxynaphthalenesulphonate commercial products are typically specified with a purity of ≥90% by HPLC, with the explicit note that the material 'contains isomer' . In contrast, the 6-hydroxy-2-sulfonate isomer (Potassium 6-hydroxy-2-naphthalenesulfonate, CAS 833-66-9) is often offered at higher purity levels (e.g., 97-99%) without isomer caveats, reflecting the more challenging separation of the 7-hydroxy-1-sulfonate isomer from its sulfonation byproducts .

Purity Specification Quality Control Isomer Content

Fluorescence Emission Maxima and Excited-State Proton Transfer (ESPT) Behavior

Potassium 7-hydroxynaphthalenesulphonate (2-naphthol-8-sulfonate) exhibits proton transfer in the lowest excited singlet state in DMSO–water mixtures and pure water; its dissociation reaction is strongly solvent-dependent but independent of solution acidity, while reprotonation depends predominantly on solution acidity [1]. In contrast, the 6-sulfonate isomer (2-naphthol-6-sulfonate) has a ground-state pKa of 9.1 and an excited-state pKa* of 3.3, with fluorescence emission maxima covering 433-529 nm for sulfonated derivatives [2].

Fluorescence Spectroscopy Excited-State Proton Transfer Photoacidity

Singlet Oxygen Quantum Yield Comparison Among Sulfonated Naphthol Derivatives

A systematic study of 1-naphthol and 2-naphthol sulfonate derivatives reported singlet oxygen quantum yields (ΦΔ) in D₂O ranging from 0.13 to 0.35 across the sulfonated derivative class [1]. While the study did not isolate potassium 7-hydroxynaphthalenesulphonate specifically, the class-level inference is that positional sulfonation alters ΦΔ, and the 7-hydroxy-1-sulfonate isomer is expected to fall within this range. The 6-sulfonate isomer exhibited a fluorescence quantum yield of approximately 0.20 ± 0.02 in non-aqueous solvents, with higher values in water that are pH-dependent [2].

Singlet Oxygen Generation Photosensitization Quantum Yield

Synthetic Route Specificity: Sulfonation at the 8-Position of 2-Naphthol

Potassium 7-hydroxynaphthalenesulphonate is synthesized via low-temperature sulfonation of 2-naphthol with 98% sulfuric acid, followed by precipitation of the minor Schaeffer's acid (6-sulfonate) isomer using sodium carbonate, leaving the desired 8-sulfonate (7-hydroxy-1-sulfonate) in the mother liquor . This synthetic route inherently yields a mixture of 8- and 6-sulfonate isomers, explaining the 'contains isomer' note on commercial products. In contrast, the 6-hydroxy-2-sulfonate isomer (Schaeffer's acid) is obtained as the major product under different sulfonation conditions .

Synthesis Regioselectivity Sulfonation

Vendor-Specific Quality Control: HPLC vs. Unspecified Purity Grades

Vendor specifications for potassium 7-hydroxynaphthalenesulphonate vary significantly. AK Scientific offers product Y0056 with purity >90% by HPLC and explicit 'contains isomer' note . Biomart provides the compound with ≥90% (HPLC) specification . In contrast, some suppliers list the compound without specifying purity grade or analytical method [1]. The 6-sulfonate isomer (Potassium 6-hydroxy-2-naphthalenesulfonate) is routinely offered at 97-99% purity by multiple vendors .

Quality Control HPLC Purity Vendor Comparison

Optimal Research and Industrial Application Scenarios for Potassium 7-Hydroxynaphthalenesulphonate


Fluorescence-Based pH Sensing in Mixed Aqueous-Organic Solvents

Potassium 7-hydroxynaphthalenesulphonate enables operational pH determination in DMSO–water mixtures up to 0.4 mole fraction DMSO, leveraging its unique separable excited-state proton transfer (ESPT) kinetics [1]. The dissociation and reprotonation reactions are independently tractable, allowing pH calculation from hydrogen ion concentration with appropriate Brönsted activity factors [1]. This capability is not replicated by the 6-sulfonate isomer, making the 7-hydroxy compound essential for pH measurement in partially non-aqueous media.

Synthesis of Azo Dyes Requiring 8-Sulfonated 2-Naphthol Scaffolds

As an intermediate for acid and direct azo dyes , potassium 7-hydroxynaphthalenesulphonate provides the 8-sulfonate substitution pattern that confers specific coloristic and solubility properties to the final dye product. The acknowledged isomer content (6-sulfonate) is a known byproduct of the sulfonation process , and dye manufacturers account for this in reaction stoichiometry and purification steps.

Photosensitization Studies Comparing Sulfonated Naphthol Derivatives

In systematic investigations of photoacid behavior and singlet oxygen generation, potassium 7-hydroxynaphthalenesulphonate serves as a comparator to 6-sulfonate and other positional isomers [2]. Its inclusion in photophysical screens allows researchers to correlate sulfonation position with fluorescence emission maxima (433-529 nm class range) and singlet oxygen quantum yields (0.13-0.35 range) [2].

Biochemical Research Requiring Defined Isomeric Composition

For life science applications where the compound is used as a biological material or organic reagent , the HPLC-validated ≥90% purity specification with isomer note provides a well-characterized starting material. Researchers requiring precise control over isomeric composition for reproducibility can select vendors that explicitly disclose isomer content and analytical methodology.

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